N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a chloro and a methyl group on the benzothiazole ring, contributing to its unique chemical properties and biological interactions. Its structure can be represented by the IUPAC name: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide, with the molecular formula and a molar mass of approximately 232.71 g/mol.
This compound is classified under benzothiazole derivatives, which are known for their diverse pharmacological properties. The synthesis and characterization of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide have been documented in various chemical literature, highlighting its relevance in drug development and synthetic organic chemistry .
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
The molecular structure of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide can be described using its InChI key: InChI=1S/C10H9ClN2OS/c1-5-3-4-7(11)9-8(5)13-10(15-9)12-6(2)14/h3-4H,1-2H3,(H,12,13,14)
.
The compound's structural features include:
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide is capable of undergoing various chemical reactions:
Reagents used in these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its chemical properties .
The mechanism of action for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide primarily involves its interaction with specific biological targets:
Research indicates that benzothiazole derivatives exhibit significant inhibitory effects against various pathogens compared to standard reference drugs.
Key physical properties include:
Chemical properties encompass:
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide has potential applications in various scientific fields:
This compound represents a valuable candidate for further research and development in pharmaceuticals due to its unique structural attributes and promising biological activities.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5